molecular formula C28H28N2O4 B15009427 Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate

Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate

Cat. No.: B15009427
M. Wt: 456.5 g/mol
InChI Key: KGJZWPDTXQNUSH-UHFFFAOYSA-N
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Description

Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate is a complex organic compound with a unique structure that combines elements of pyrroloisoindole and benzoate

Preparation Methods

The synthesis of Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate involves its interaction with molecular targets through various pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological processes. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylphenyl)-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindol-6-yl]benzoate

InChI

InChI=1S/C28H28N2O4/c1-3-33-27(31)19-5-9-25(10-6-19)29-15-21-13-23-17-30(18-24(23)14-22(21)16-29)26-11-7-20(8-12-26)28(32)34-4-2/h5-14H,3-4,15-18H2,1-2H3

InChI Key

KGJZWPDTXQNUSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=CC4=C(CN(C4)C5=CC=C(C=C5)C(=O)OCC)C=C3C2

Origin of Product

United States

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